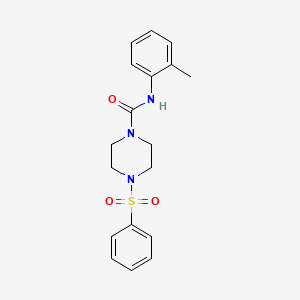

![molecular formula C20H19BrN2O3 B5501775 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide involves complex organic reactions, often starting from methoxybenzamide derivatives. A notable method includes the reaction of methoxybenzoyl chloride with aminophenols in THF, leading to methoxybenzamide products characterized by spectroscopic methods such as NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique in determining the molecular structure of methoxyphenylbenzamide compounds. Studies have revealed that these compounds can crystallize in various polymorphs, displaying intricate molecular arrangements and hydrogen bonding patterns. For instance, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide has been shown to crystallize in two polymorphs, with detailed analysis of its crystal structure, revealing the presence of hydrogen bonds forming belts of molecules (Yasuoka et al., 1969).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide are rich and varied. For example, studies on similar compounds have illustrated the formation of benzofurans via vinyl cations in solvolytic reactions, showcasing the reactivity of the vinyl halide moiety and the influence of substituents and solvents on the reaction outcomes (Sonoda et al., 1976).

科学的研究の応用

Facile Preparation of Regioregular Polymers

Research by Gao et al. (2014) on the facile preparation of regioregular poly(3-hexylthiophene) using π-allylnickel complexes as external initiators highlights the utility of allyl-functionalized compounds in promoting controlled polymerization processes. This study suggests potential applications in synthesizing well-defined polymers with specific structural characteristics for use in electronic and photonic devices Gao et al., 2014.

Vinylcyclopropanation of Olefins

Miura et al. (2006) developed new cyclization reactions forming vinylcyclopropanes, using alkenylrhodium(I) complexes as allylic carbene equivalents. Such methodologies could be relevant for compounds like N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide, indicating potential applications in constructing complex cyclic structures through carbon-carbon bond formations Miura et al., 2006.

Asymmetric Synthesis with Oxazol-4-ones

Trost et al. (2004) utilized 5H-alkyl-2-phenyl-oxazol-4-ones in asymmetric allylic alkylation, demonstrating the versatility of such compounds in asymmetric synthesis. This approach may offer insights into the use of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide in synthesizing chiral molecules with potential pharmaceutical applications Trost et al., 2004.

Structural Analysis of Benzamide Polymorphs

Yasuoka et al. (1969) conducted a crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing insights into the crystalline polymorphs of related benzamide compounds. Such structural analyses are crucial for understanding the material properties and could guide the design of new materials with desired physical and chemical characteristics Yasuoka et al., 1969.

Molecular Docking and Halogen Bonding Studies

Moreno-Fuquen et al. (2022) explored the crystal structures of methoxyphenylbenzamide isomers, focusing on their halogen bonding and interactions with protein residues. This study indicates potential applications in drug design, where understanding molecular interactions and docking can inform the development of new therapeutic agents Moreno-Fuquen et al., 2022.

Safety and Hazards

特性

IUPAC Name |

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-8-10-15(26-2)11-9-14)23-19(24)16-6-4-5-7-17(16)21/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYQUPBLCIMYCW-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501696.png)

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501709.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)